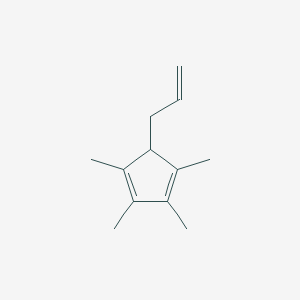
1,3-Cyclopentadiene, 1,2,3,4-tetramethyl-5-(2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Cyclopentadiene, 1,2,3,4-tetramethyl-5-(2-propenyl)- is a chemical compound with a unique structure that includes a cyclopentadiene ring substituted with four methyl groups and a propenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclopentadiene, 1,2,3,4-tetramethyl-5-(2-propenyl)- can be achieved through several methods. One common approach involves the dehydration of 2,3,4,5-tetramethyl-2-cyclopentenol in the presence of a solid acid catalyst. This reaction typically occurs in a solvent and yields the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar dehydration reactions but on a larger scale. The use of solid acid catalysts, such as strong acid resin catalysts or solid super acid catalysts, is common in these processes .
Chemical Reactions Analysis
Types of Reactions
1,3-Cyclopentadiene, 1,2,3,4-tetramethyl-5-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: The propenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions often involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes.
Scientific Research Applications
1,3-Cyclopentadiene, 1,2,3,4-tetramethyl-5-(2-propenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Materials Science: This compound can be used in the synthesis of polymers and other materials with unique properties.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for biologically active compounds.
Industry: It is used in the production of various chemicals and materials, including resins and adhesives.
Mechanism of Action
The mechanism of action of 1,3-Cyclopentadiene, 1,2,3,4-tetramethyl-5-(2-propenyl)- involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in oxidation reactions, the compound’s double bonds are targeted by oxidizing agents, leading to the formation of oxidized products .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetramethyl-1,3-cyclopentadiene: This compound is similar in structure but lacks the propenyl group.
1,2,3,4,5-Pentamethylcyclopentadiene: This compound has an additional methyl group compared to 1,3-Cyclopentadiene, 1,2,3,4-tetramethyl-5-(2-propenyl)-.
1,2,3,4-Tetraphenyl-1,3-cyclopentadiene: This compound has phenyl groups instead of methyl groups.
Uniqueness
1,3-Cyclopentadiene, 1,2,3,4-tetramethyl-5-(2-propenyl)- is unique due to the presence of the propenyl group, which imparts distinct reactivity and potential applications compared to its similar compounds. This structural feature allows for a wider range of chemical reactions and applications in various fields.
Properties
CAS No. |
116054-17-2 |
|---|---|
Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
1,2,3,4-tetramethyl-5-prop-2-enylcyclopenta-1,3-diene |
InChI |
InChI=1S/C12H18/c1-6-7-12-10(4)8(2)9(3)11(12)5/h6,12H,1,7H2,2-5H3 |
InChI Key |
SLDNROWIZSFZKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C1CC=C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B14312835.png)
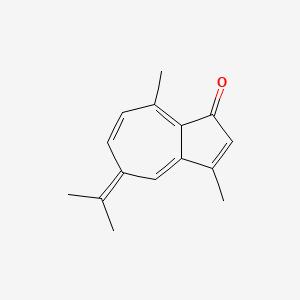
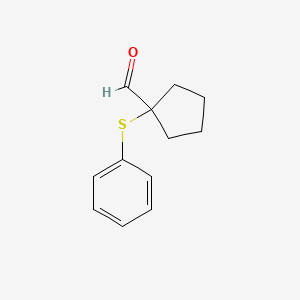
![N-butyl-4-[4-(4-morpholin-4-ylphenyl)phenyl]-N-phenylaniline](/img/structure/B14312846.png)
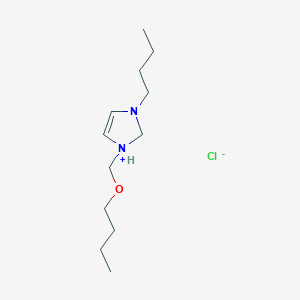
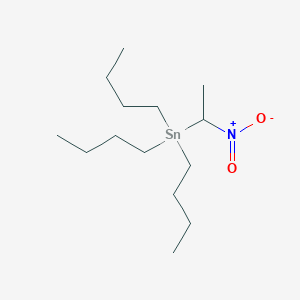
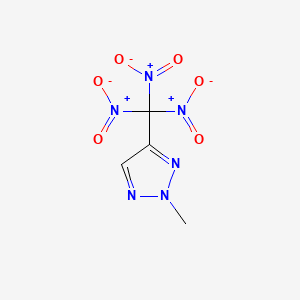
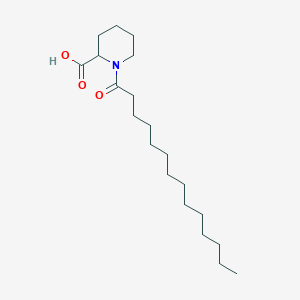
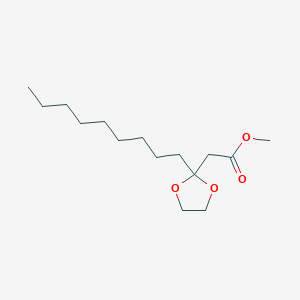
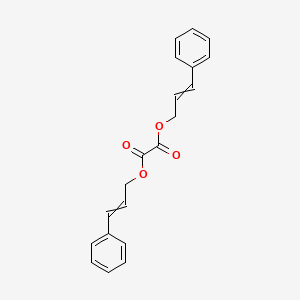
![2-[(Methylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14312914.png)
![tert-Butyl(dimethyl)[(1-phenylpropan-2-yl)oxy]silane](/img/structure/B14312915.png)
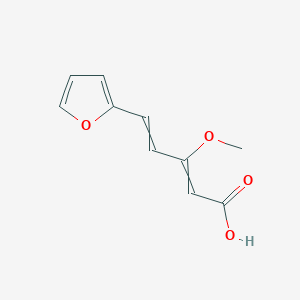
![1,7,7-Trimethyl-2-[(prop-2-yn-1-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14312923.png)
